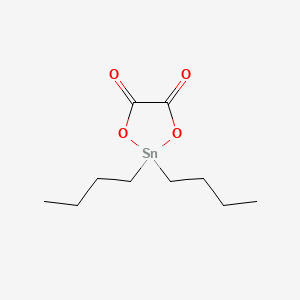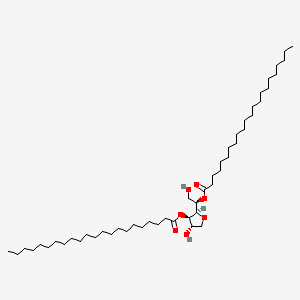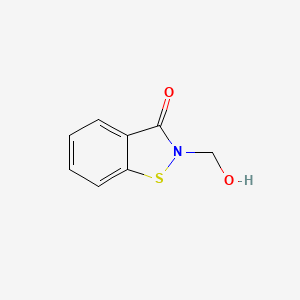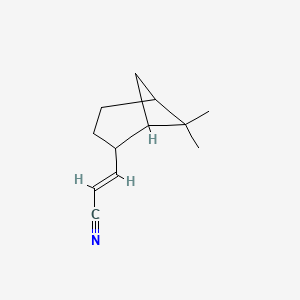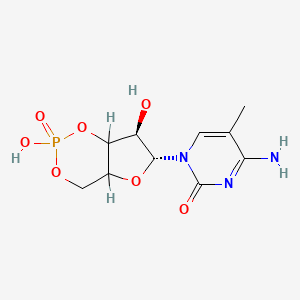
5-Methylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylcytidine 3’,5’-cyclic monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a significant role in various biological processes, including gene expression regulation and RNA stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.
Major Products Formed
The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.
科学研究应用
5-Methylcytidine 3’,5’-cyclic monophosphate has numerous scientific research applications across various fields:
作用机制
The mechanism of action of 5-Methylcytidine 3’,5’-cyclic monophosphate involves its incorporation into RNA, where it influences RNA stability and gene expression . The compound interacts with specific enzymes and proteins that modify RNA, leading to changes in RNA structure and function . These interactions are crucial for the regulation of various cellular processes.
相似化合物的比较
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
Uniqueness
5-Methylcytidine 3’,5’-cyclic monophosphate is unique due to its specific role in RNA modifications and its ability to influence gene expression regulation . Unlike other similar compounds, it has a distinct mechanism of action and specific applications in scientific research and industry .
属性
CAS 编号 |
117309-87-2 |
|---|---|
分子式 |
C10H14N3O7P |
分子量 |
319.21 g/mol |
IUPAC 名称 |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1 |
InChI 键 |
GLSXTZUEAMDDQV-MFWQPVBSSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


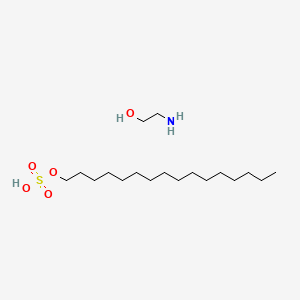
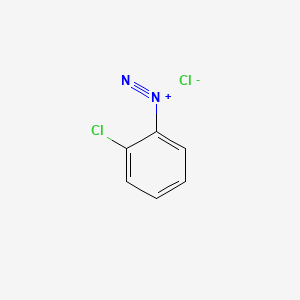
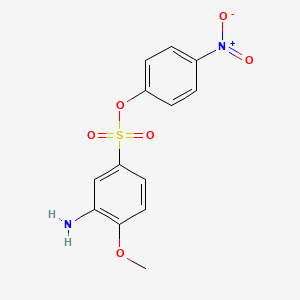
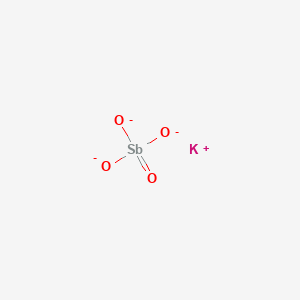
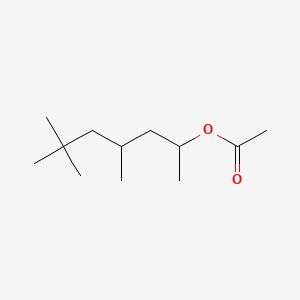
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

